molecular formula C20H30N2O3 B12289641 tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B12289641
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a carbonyl compound. One common method involves the use of tert-butyl carbamate, cyclohexylamine, and a phenyl-substituted carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted carbamates and amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms. Its structure allows it to interact with various biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators, contributing to the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active site residues, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-Butyl N-(1-aminomethyl)cycloheptylcarbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate exhibits unique structural features that enhance its reactivity and stability. The presence of the cyclohexylamino group and the phenyl ring contributes to its distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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